

A Comparative Guide to Spectroscopic Data of Methyl Isonicotinate from Various Suppliers

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Compound of Interest

Compound Name: Methyl isonicotinate

Cat. No.: B141154

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For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative analysis of spectroscopic data for **methyl isonicotinate**, a key building block in pharmaceutical synthesis. Due to the proprietary nature of batch-specific Certificates of Analysis (CoA), this guide establishes a baseline for comparison using publicly available reference spectra and compares the purity specifications from several major chemical suppliers.

Reference Spectroscopic Data

To provide a benchmark for comparison, reference spectroscopic data for **methyl isonicotinate** has been compiled from established spectral databases. These spectra represent the expected data for a pure sample of **methyl isonicotinate**.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of **methyl isonicotinate**.

Spectroscopic Technique	Parameter	Expected Value (Reference)
¹ H NMR (CDCl ₃ , 400 MHz)	Chemical Shift (δ)	~ 8.78 ppm (d, 2H), ~ 7.84 ppm (d, 2H), ~ 3.96 ppm (s, 3H)
	Coupling Constant (J)	~ 6.0 Hz
¹³ C NMR (CDCl ₃ , 100 MHz)	Chemical Shift (δ)	~ 165.5 ppm (C=O), ~ 150.5 ppm (Ar-C), ~ 137.5 ppm (Ar-C), ~ 122.9 ppm (Ar-CH), ~ 52.7 ppm (O-CH ₃)
FT-IR (Neat)	Wavenumber (cm ⁻¹)	~ 3050 cm ⁻¹ (Ar C-H stretch), ~ 2950 cm ⁻¹ (Alkyl C-H stretch), ~ 1730 cm ⁻¹ (C=O stretch), ~ 1600, 1560 cm ⁻¹ (Ar C=C stretch), ~ 1280 cm ⁻¹ (C-O stretch)

Comparison of Supplier Specifications

While detailed spectroscopic data from individual suppliers is not always publicly accessible without a purchase and lot number, a comparison of their stated purity levels provides insight into the quality of the material they offer.

Supplier	Product Number	Stated Purity
Sigma-Aldrich	M52950	≥98% [1]
Thermo Fisher Scientific	B23263	98% [2] [3]
TCI Chemicals	I0141	>99.0% (GC) [4]
Apollo Scientific	OR13188	95%

Note: Purity levels can vary between batches. It is crucial to consult the Certificate of Analysis for the specific lot being used for the most accurate information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

A sample of **methyl isonicotinate** (typically 5-25 mg) is dissolved in approximately 0.75 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ^1H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

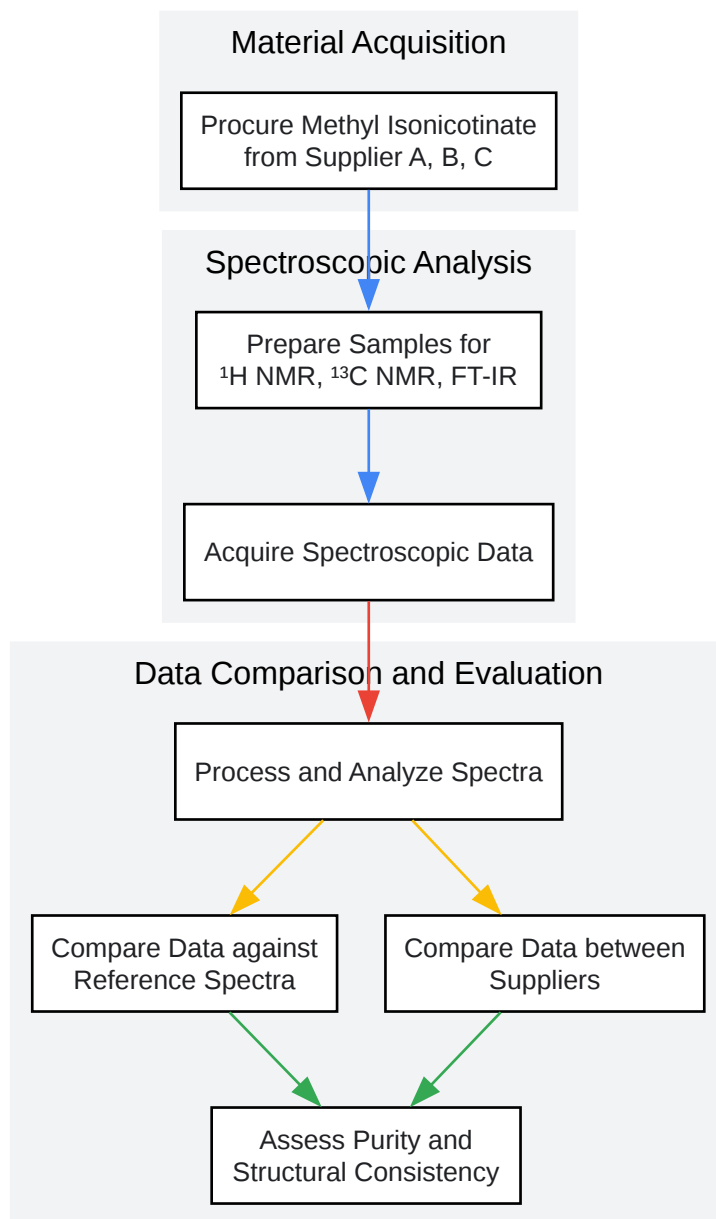
A more concentrated sample of **methyl isonicotinate** (typically 50-100 mg) is dissolved in approximately 0.75 mL of CDCl_3 with TMS. The ^{13}C NMR spectrum is acquired on a 100 MHz spectrometer with proton decoupling. A typical experiment involves a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Due to the low natural abundance of ^{13}C , several hundred to several thousand scans are often required to obtain a spectrum with a good signal-to-noise ratio.^{[5][6][7]}

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a neat liquid sample, a drop of **methyl isonicotinate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.^[8] Alternatively, a thin film of the liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates for transmission analysis. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .^[9] A background spectrum of the clean ATR crystal or empty salt plates is recorded and automatically subtracted from the sample spectrum.

Experimental Workflow

The logical flow of analyzing and comparing spectroscopic data from different suppliers is outlined below.



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Caption: Workflow for Spectroscopic Comparison.

This guide highlights the importance of verifying the quality of chemical reagents through spectroscopic analysis. While supplier specifications provide a useful starting point, direct

measurement and comparison against reliable reference data are essential for ensuring the integrity of experimental results in research and development.

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